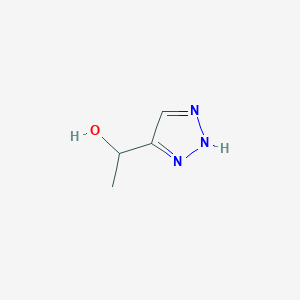

1-(1H-1,2,3-Triazol-4-yl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2H-triazol-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-3(8)4-2-5-7-6-4/h2-3,8H,1H3,(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVKKAMHZCVYIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NNN=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1h 1,2,3 Triazol 4 Yl Ethanol and Diverse Derivatives

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,2,3-Triazole Ring Formation

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the most prominent and widely utilized method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction, a cornerstone of "click chemistry," is celebrated for its reliability, mild reaction conditions, and exceptional regioselectivity. nih.govresearchgate.netorganic-chemistry.org To synthesize the target compound, 1-(1H-1,2,3-triazol-4-yl)ethanol, the key precursors would be an azide (B81097) and 3-butyn-2-ol.

Principles of Regioselective Synthesis via CuAAC

The hallmark of the CuAAC reaction is its remarkable regioselectivity, exclusively yielding the 1,4-disubstituted regioisomer of the 1,2,3-triazole ring. beilstein-journals.orgmdpi.com This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically produces a mixture of both 1,4- and 1,5-regioisomers. researchgate.netbeilstein-journals.org The catalytic cycle, facilitated by a copper(I) species, proceeds through a stepwise mechanism rather than a concerted cycloaddition. rsc.org This mechanism dictates the specific connectivity between the azide and the terminal alkyne, ensuring the formation of the 1,4-isomer with high fidelity. beilstein-journals.org The reaction's high efficiency and selectivity make it a preferred method in various fields, including drug discovery and bioconjugation. researchgate.netbeilstein-journals.org

Optimization of Catalytic Systems and Reaction Conditions

The efficiency of the CuAAC reaction is highly dependent on the optimization of the catalytic system and various reaction parameters.

Copper(I) Source: The active catalyst is the copper(I) ion. While Cu(I) salts like copper(I) iodide or bromide can be used directly, the catalyst is more commonly generated in situ from a more stable and soluble copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), by adding a reducing agent. bohrium.com

Sodium Ascorbate (B8700270): Sodium ascorbate is the most frequently used reducing agent to convert Cu(II) to the catalytically active Cu(I) state. bohrium.com It is favored for its effectiveness and convenience. nih.gov An excess of sodium ascorbate is often employed to prevent the re-oxidation of Cu(I) to Cu(II) by any dissolved oxygen and to counteract the formation of oxidative homocoupling byproducts of the alkyne. researchgate.net

Ligands: The addition of ligands can significantly accelerate the CuAAC reaction and stabilize the Cu(I) catalytic species, preventing its disproportionation or oxidation. researchgate.net Tris(triazolylmethyl)amine ligands, such as tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), are among the most common and effective ligands used. mdpi.com For reactions in aqueous media, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are preferred. rsc.org These ligands not only enhance the reaction rate but also protect sensitive biological molecules from damage by reactive oxygen species that can be generated by the Cu/ascorbate system. researchgate.net

Solvent Effects: The CuAAC reaction demonstrates remarkable versatility in its choice of solvent. It can be performed effectively in a wide range of organic solvents, including dichloromethane (B109758) (DCM), dimethylformamide (DMF), and alcohols, as well as in water or mixtures of water and organic solvents. bohrium.comwikipedia.org The choice of solvent can sometimes influence the reaction rate and the solubility of the reactants and catalyst. researchgate.net For instance, some studies have noted different outcomes, such as mono- versus bis-triazole formation, depending on whether the solvent is DMF or water. researchgate.net The reaction's tolerance for various solvents, especially water, makes it exceptionally suitable for applications in biological systems. bohrium.com

| Parameter | Common Reagents/Conditions | Role/Effect | Reference |

|---|---|---|---|

| Copper Source | CuSO₄ + Reductant, CuI, CuBr | Provides the catalytically active Cu(I) ion. In situ generation from Cu(II) is common. | bohrium.com |

| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to Cu(I) and prevents catalyst oxidation. | nih.govresearchgate.net |

| Ligand | TBTA, THPTA | Accelerates reaction and stabilizes the Cu(I) catalyst. | mdpi.comresearchgate.netrsc.org |

| Solvent | Water, DCM, DMF, Alcohols | Versatile; choice can affect solubility and reaction outcome. Water is suitable for bioconjugation. | bohrium.comwikipedia.orgresearchgate.net |

Mechanistic Insights into CuAAC Reactions for Triazole Synthesis

The mechanism of the CuAAC reaction has been a subject of extensive study. It is generally accepted that the reaction does not follow a concerted pericyclic pathway like the thermal Huisgen cycloaddition. Instead, it proceeds through a stepwise sequence involving copper acetylide intermediates. rsc.orgwikipedia.org

The proposed catalytic cycle begins with the reaction between the terminal alkyne and the Cu(I) catalyst to form a copper acetylide complex. wikipedia.org This activation of the alkyne is a crucial step. Subsequently, the azide coordinates to the copper center, and a cycloaddition occurs to form a six-membered copper-containing intermediate (a metallacycle). nih.gov This intermediate then undergoes rearrangement and protonolysis to release the 1,4-disubstituted triazole product and regenerate the active Cu(I) catalyst, allowing the cycle to continue. nih.gov Some theoretical and experimental studies suggest that the reaction may involve dinuclear or even trinuclear copper acetylide species, which could be the kinetically favored active catalysts. organic-chemistry.org This multi-copper involvement is thought to lower the activation energy of the key bond-forming step. beilstein-journals.org

Application in Expedited and Scalable Synthesis

To meet the demands of industrial and high-throughput applications, CuAAC has been adapted to more efficient technologies, such as continuous flow chemistry and microwave-assisted synthesis.

Continuous Flow Chemistry: This approach offers significant advantages for the synthesis of triazoles, including enhanced safety (especially when handling potentially unstable azides), improved heat and mass transfer, and the potential for straightforward scaling-up. beilstein-journals.org In a typical flow setup, solutions of the azide and alkyne are pumped through a heated column packed with a heterogeneous copper catalyst, such as copper-on-charcoal (Cu/C) or copper powder. beilstein-journals.org This method allows for the synthesis of a diverse range of 1,2,3-triazoles in high yields and purity, often without the need for a base. For example, the synthesis of 1,4-diphenyl-1H-1,2,3-triazole from phenyl azide and phenylacetylene (B144264) using a Cu/C catalyst in a flow system at 110 °C demonstrated high efficiency and the potential for gram-scale production. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Isolated Yield | Reference |

|---|---|---|---|---|---|---|

| Phenyl azide | Phenylacetylene | Copper-on-charcoal (Cu/C) | DCM | 110 °C | 96.2% | researchgate.net |

| Azido-β-amino acid derivatives | Various alkynes | Copper powder | Acetonitrile | Room Temp to High Temp | >96% | beilstein-journals.org |

Microwave-Assisted Approaches: Microwave irradiation has emerged as a powerful tool to accelerate the CuAAC reaction, significantly reducing reaction times from hours to minutes. nih.gov The rapid heating provided by microwaves enhances the reaction kinetics, leading to high yields in a fraction of the time required by conventional heating methods. researchgate.net This technique has been successfully applied to the synthesis of a wide variety of triazole derivatives, including complex hybrid molecules containing other heterocyclic rings like benzimidazoles. For instance, a microwave-assisted, three-component reaction for the synthesis of benzimidazole-triazole hybrids afforded the desired products in excellent yields (up to 95%) in just 15 minutes, compared to 12 hours under conventional conditions.

Non-Catalytic Huisgen 1,3-Dipolar Cycloaddition and Related Reactions

While the CuAAC reaction is dominant, the original non-catalytic cycloaddition method, along with other metal-free variations, remains a relevant synthetic pathway.

Thermal and Metal-Free Azide-Alkyne Cycloadditions

The classical Huisgen 1,3-dipolar cycloaddition is a thermal reaction between an azide and an alkyne that proceeds without a metal catalyst. organic-chemistry.orgnih.gov This reaction typically requires elevated temperatures (often above 100 °C) and prolonged reaction times. researchgate.netnih.gov A significant drawback of the thermal method is its lack of regioselectivity; it generally produces a mixture of the 1,4- and 1,5-disubstituted triazole isomers, which can be difficult to separate. researchgate.netorganic-chemistry.org The ratio of the isomers can be influenced by the electronic properties of the substituents on the azide and alkyne, but achieving complete selectivity for one isomer is rare.

Despite these limitations, the thermal Huisgen cycloaddition is valuable in contexts where the presence of a metal catalyst is undesirable. Efforts to improve the efficiency and selectivity of metal-free azide-alkyne cycloadditions have led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes activated, cyclic alkynes to enable the reaction to proceed at lower temperatures and without a catalyst. However, for simple, unactivated alkynes like 3-butyn-2-ol, the thermal approach remains the primary metal-free option, with the understanding that a mixture of products is likely.

Cyclization of Aryl Azides with Active Methylene (B1212753) Compounds for 1,2,3-Triazole Formation

The formation of the 1,2,3-triazole ring system through the cyclization of aryl azides with active methylene compounds is a fundamental approach. researchgate.netnih.gov This method, often referred to as the Dimroth reaction, provides a versatile route to various substituted 1,2,3-triazoles. The reaction typically involves the base-catalyzed condensation of an aryl azide with a compound containing a methylene group activated by two electron-withdrawing groups, such as β-ketoesters or malonates. researchgate.netnih.gov

The choice of the active methylene compound and the reaction conditions can influence the final product. For instance, the reaction of aryl azides with β-ketoesters can lead to the formation of either 5-methyl-1,2,3-triazoles or 5-hydroxy-1,2,3-triazoles, depending on the substitution pattern of the ketoester. nih.gov Specifically, 2-unsubstituted β-ketoesters tend to yield 5-methyl-1,2,3-triazoles, while 2-alkyl-substituted β-ketoesters afford 5-hydroxy-1,2,3-triazoles. nih.gov The use of a base, such as potassium carbonate in dimethyl sulfoxide (B87167) (DMSO), facilitates the reaction. researchgate.net

Organocatalytic approaches have also been developed for the [3+2] cycloaddition of aryl azides with activated carbonyl compounds, providing a pathway to 1,4-disubstituted or 1,4,5-trisubstituted-1,2,3-triazoles. nih.gov These methods often employ enamine or enolate-mediated catalysis to activate the carbonyl compound for reaction with the azide. nih.gov

Synthesis of this compound by Transformation of Precursor Molecules

Another significant strategy for synthesizing this compound and its derivatives involves the chemical modification of pre-existing triazole-containing molecules.

Reduction or Modification of Triazole-Substituted Ethanones (e.g., 1-(5-methyl-1-(R-phenyl)-1H-1,2,3-triazol-4-yl)ethanones)

A common and direct method to obtain this compound is through the reduction of the corresponding triazole-substituted ethanone. For example, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone can serve as a precursor. uni.lu The synthesis of such ethanones can be achieved by reacting an appropriate aryl azide with acetylacetone (B45752). nih.govnih.gov For instance, 1-azido-4-nitrobenzene (B1266194) reacts with acetylacetone in the presence of sodium methoxide (B1231860) to yield 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethanone. nih.govnih.gov This ketone can then be subjected to reduction to afford the desired ethanol (B145695) derivative.

These triazole-substituted ethanones are also valuable intermediates for creating more complex molecules. They can undergo condensation reactions with aldehydes to form chalcones, which can then be further elaborated into other heterocyclic systems. nih.govdntb.gov.ua

Derivatization from Triazole-4-Carboxaldehydes and Related Intermediates

Triazole-4-carboxaldehydes are versatile building blocks for the synthesis of this compound derivatives. These aldehydes can be prepared through various methods, including the oxidation of the corresponding primary alcohol, (1H-1,2,3-triazol-4-yl)methanol. chemicalbook.com For example, 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde can be synthesized by oxidizing (1-phenyl-1H-1,2,3-triazol-4-yl)methanol with manganese dioxide. chemicalbook.com

Once obtained, the triazole-4-carboxaldehyde can be reacted with a suitable organometallic reagent, such as a Grignard reagent (e.g., methylmagnesium bromide), to introduce the ethyl group and form the secondary alcohol, this compound. This approach allows for the introduction of various substituents on the ethanol moiety by choosing the appropriate Grignard reagent.

Furthermore, 1-substituted 4-formyl-1,2,3-triazoles are accessible through a two-step process involving the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of azides with propargyl alcohol, followed by oxidation. mdpi.com An alternative involves the reaction of azides with acetal-protected propargyl aldehydes and subsequent hydrolysis. mdpi.com A notable development is the synthesis of 1-alkyl-4-formyl-1,2,3-triazoles from 4-formyl-1-(4-nitrophenyl)-1,2,3-triazole (FNPT) by reaction with primary amines. mdpi.com

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of specific stereoisomers (enantiomers or diastereomers) of this compound is crucial for applications where chirality is important.

Diastereoselective and Enantioselective Approaches in Triazole Synthesis

Achieving stereoselectivity in the synthesis of triazole derivatives can be accomplished through various catalytic methods. Enantioselective copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions have been developed to produce chiral triazoles with high enantiomeric excess. nih.gov These reactions often employ chiral ligands, such as PyBOX derivatives, to control the stereochemical outcome. nih.gov

Organocatalysis also offers a powerful tool for the enantioselective synthesis of triazoles. For instance, cinchona alkaloid-derived organocatalysts have been used to catalyze the synthesis of polysubstituted 1,2,4-triazolines with high enantioselectivity. nih.gov These catalysts can pre-organize the transition state through hydrogen bonding, leading to a high degree of stereocontrol. nih.gov

Introduction and Removal of Chiral Auxiliaries

A widely used strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the molecule. wikipedia.org This auxiliary directs the stereochemical course of a reaction and is subsequently removed to yield the desired enantiomerically enriched product. wikipedia.orgsigmaaldrich.com

Common chiral auxiliaries include those derived from amino acids, such as oxazolidinones and sulfur-containing auxiliaries like thiazolidinethiones. wikipedia.orgresearchgate.netscielo.org.mx These auxiliaries can be attached to a precursor molecule, and their steric and electronic properties guide the formation of one stereoisomer over the other in subsequent reactions, such as alkylations or aldol (B89426) additions. wikipedia.org After the desired stereocenter is created, the auxiliary can be cleaved under specific conditions, allowing for its recovery and reuse. wikipedia.org For example, chiral oxazolidinones are effective in controlling the stereochemistry of aldol reactions to create two contiguous stereocenters simultaneously. wikipedia.org

Chemical Reactivity and Functional Group Transformations

Reactions Involving the 1H-1,2,3-Triazole Ring System

The 1,2,3-triazole ring is an aromatic heterocycle containing three nitrogen atoms. Its reactivity is influenced by the electron-withdrawing nature of the nitrogen atoms, which affects both substitution reactions at the nitrogen and carbon atoms of the ring.

The nitrogen atoms in the 1,2,3-triazole ring are nucleophilic and can undergo substitution reactions. youtube.com The presence of a lone pair of electrons on each nitrogen atom allows for reactions with various electrophiles. youtube.com Direct N-alkylation of unsubstituted 1,2,3-triazoles can be challenging due to the formation of a mixture of N1 and N2 isomers, a consequence of the small energy barrier between the corresponding tautomers in solution. beilstein-journals.org

However, regioselective N-alkylation methods have been developed. For instance, the use of transition metal catalysts, such as gold and rhodium, has enabled selective N1 and N2 alkylations. beilstein-journals.org Another approach involves the desulfonylative coupling of N-tosyl-1,2,3-triazoles with various nucleophiles, which has been shown to proceed with high regioselectivity, affording only N1-alkylated products. beilstein-journals.org

The reaction of N-unsubstituted triazoles with sulfonyl chlorides can lead to a mixture of regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles. researchgate.net In some cases, pure regioisomers can be obtained through crystallization of the isomeric mixture. researchgate.net

Table 1: Examples of N-Substitution Reactions of 1,2,3-Triazoles

| Reactant | Reagent | Conditions | Product | Reference |

| N-tosyl-1,2,3-triazole | Cyclic 1,3-dicarbonyl compounds | Metal-free | β-triazolylenones (N1-alkylated) | beilstein-journals.org |

| N-unsubstituted triazole | Sulfonyl chlorides | - | Mixture of 1- and 2-sulfonyl-1,2,3-triazoles | researchgate.net |

| N-unsubstituted triazole | Alkyl halides | Transition metal catalyst (Au, Rh) | N1- or N2-alkylated triazoles | beilstein-journals.org |

This table is illustrative and does not represent all possible N-substitution reactions.

The carbon atoms of the 1,2,3-triazole ring are generally considered to be electron-deficient due to the adjacent electronegative nitrogen atoms. nih.gov This makes them less susceptible to electrophilic substitution. However, under certain conditions, the carbon atoms can act as nucleophiles. For example, deprotonation of the C-H bond can generate a carbanion that can then react with electrophiles. youtube.com

More commonly, the triazole ring can participate in nucleophilic substitution reactions, particularly when a good leaving group is present on one of the carbon atoms. beilstein-journals.org For instance, the 1,2,3-triazolyl group itself can act as a leaving group in SNAr reactions, as demonstrated in the reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. beilstein-journals.org

The functionalization of the C4 and C5 positions of the triazole ring is often achieved through cycloaddition reactions during the synthesis of the ring itself. The well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgrsc.org

Transformations of the Ethanol (B145695) Side Chain

The ethanol side chain of 1-(1H-1,2,3-triazol-4-yl)ethanol offers a hydroxyl group and an ethyl backbone, both of which can be chemically modified.

The hydroxyl group of the ethanol side chain can readily undergo typical alcohol reactions such as etherification and esterification.

Etherification: This reaction involves the formation of an ether linkage (R-O-R'). While specific examples for this compound are not abundant in the provided search results, the general principles of ether synthesis would apply. For example, Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, could be a viable route.

Esterification: Esters can be formed by reacting the alcohol with a carboxylic acid or its derivatives, such as an acid chloride or an acid anhydride, typically in the presence of an acid catalyst. chemguide.co.ukchemguide.co.uk This reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. chemguide.co.uk The reaction of an alcohol with an acyl chloride is generally more vigorous and proceeds at room temperature. chemguide.co.uk

Table 2: General Reactions of the Hydroxyl Group

| Reaction Type | Reactants | General Product |

| Etherification | Alcohol, Alkyl halide | Ether |

| Esterification | Alcohol, Carboxylic acid | Ester |

| Esterification | Alcohol, Acyl chloride | Ester |

| Esterification | Alcohol, Acid anhydride | Ester |

The ethyl backbone of the side chain can also be a site for chemical transformations.

Oxidation: The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-(1H-1,2,3-triazol-4-yl)ethanone. For example, the reduction of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone with sodium borohydride (B1222165) yields the corresponding ethanol derivative, indicating that the reverse oxidation is a feasible transformation. nih.gov Further oxidation to a carboxylic acid would involve cleavage of the C-C bond, which is a more challenging transformation.

Halogenation: While direct halogenation of the ethyl backbone is not explicitly detailed in the search results, standard methods for converting alcohols to alkyl halides could be employed. These methods include reaction with hydrogen halides or with reagents like thionyl chloride or phosphorus halides.

Construction of Fused and Bridged Heterocyclic Systems

This compound and its derivatives can serve as precursors for the synthesis of more complex fused and bridged heterocyclic systems. The reactivity of both the triazole ring and the side chain can be exploited to construct these intricate molecular architectures.

Several strategies have been developed for the synthesis of fused 1,2,3-triazole heterocycles. mdpi.com One common approach involves a multi-component reaction (MCR) followed by an intramolecular azide-alkyne cycloaddition (IAAC). mdpi.com Another method utilizes the palladium-catalyzed intramolecular direct arylation or Heck reaction of 5-iodotriazoles to form polycyclic frameworks. rsc.org

The synthesis of fused triazole-imidazole derivatives has been achieved through a sequential van Leusen/IAAC reaction. mdpi.com Furthermore, the reaction of 1,2,3-triazole dicarbonyl species with hydrazine (B178648) hydrate (B1144303) is a common route to 1H-1,2,3-triazolo[4,5-d]pyridazines. nih.gov The cyclization of 2-pyridine derived 4-azido-1,2,3-triazoles can lead to the formation of novel heterocyclic systems. nih.gov

Table 3: Examples of Fused and Bridged Heterocyclic Systems from Triazole Derivatives

| Starting Material Type | Reaction/Strategy | Resulting Heterocyclic System | Reference |

| 5-Iodotriazoles | Intramolecular Pd-catalyzed direct arylation/Heck reaction | Polycyclic fused 1,2,3-triazoles | rsc.org |

| Functionalized Azides and Alkynes | Multi-component reaction followed by intramolecular azide-alkyne cycloaddition (MCR-IAAC) | Fused 1,2,3-triazoles (e.g., triazole-fused benzodiazepines) | mdpi.com |

| 1,2,3-Triazole dicarbonyl species | Reaction with hydrazine hydrate | 1H-1,2,3-Triazolo[4,5-d]pyridazines | nih.gov |

| 2-Pyridine derived 4-azido-1,2,3-triazoles | Thermal cyclization | 2H- mdpi.comrsc.orgchemicalbook.comtriazolo[4',5':3,4]pyrazolo[1,5-a]pyridin-5-ium-4-ides | nih.gov |

Incorporation of the 1,2,3-Triazole Moiety into Pyrazole (B372694) and Pyrazoline Systems

The synthesis of pyrazole and pyrazoline derivatives containing a 1,2,3-triazole unit often proceeds through a common intermediate, a triazole-containing chalcone. The initial step involves the oxidation of this compound to 1-(1H-1,2,3-triazol-4-yl)ethan-1-one. This ketone can then undergo a Claisen-Schmidt condensation with various aromatic aldehydes to yield the corresponding chalcones. These chalcones, which are α,β-unsaturated ketones, are key precursors for the construction of pyrazole and pyrazoline rings.

The reaction of these triazole-chalcones with hydrazine hydrate or its derivatives is a well-established method for the synthesis of pyrazolines. nih.govresearchgate.net For instance, the reaction of 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-3-aryl-prop-2-en-1-ones with hydrazine hydrate in ethanol at reflux temperature leads to the formation of the corresponding 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-aryl-4,5-dihydro-1H-pyrazoles.

Furthermore, these dihydropyrazoles can be incorporated into more complex structures. For example, reaction with thiosemicarbazide (B42300) can yield pyrazolin-N-thioamides, which can be further cyclized to form triazole-pyrazole-thiazole hybrids. nih.govresearchgate.net

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a fundamental reaction in heterocyclic chemistry. nih.govchim.it In the context of triazole-containing pyrazoles, a 1,3-diketone bearing a triazole moiety can be reacted with hydrazine to afford the corresponding pyrazole. This approach offers a high degree of flexibility in the substitution pattern of the final product. chim.itzsmu.edu.ua

| Starting Material | Reagent | Product |

| 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one | Aromatic aldehyde | 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-3-aryl-prop-2-en-1-one (Chalcone) |

| Triazole-containing chalcone | Hydrazine hydrate | 3-(Triazol-4-yl)-5-aryl-4,5-dihydro-1H-pyrazole (Pyrazoline) |

| Triazole-containing 1,3-diketone | Hydrazine hydrate | 3-(Triazol-4-yl)-5-substituted-pyrazole |

Synthesis of Triazole-Thiazole and Triazole-Thiadiazole Hybrid Structures

The synthesis of hybrid molecules containing both 1,2,3-triazole and thiazole (B1198619) or thiadiazole rings is an active area of research. These structures are often assembled by constructing the thiazole or thiadiazole ring onto a pre-formed triazole scaffold.

A common strategy for the synthesis of triazole-thiazole hybrids involves the Hantzsch thiazole synthesis. youtube.comorganic-chemistry.orgresearchgate.net This method typically involves the reaction of an α-haloketone with a thioamide or thiourea (B124793). Starting from this compound, oxidation to the ketone followed by α-halogenation would provide the necessary α-haloketone intermediate. Reaction of this intermediate with a suitable thiourea or thioamide would then yield the desired triazole-thiazole hybrid.

Alternatively, triazole-containing thiosemicarbazones can serve as precursors to thiazole derivatives. For example, the reaction of a 1-(1,2,3-triazol-4-yl)ethan-1-one derived thiosemicarbazone with α-haloketones or related reagents can lead to the formation of 2-amino- or 2-imino-thiazole derivatives. nih.gov

The synthesis of 1,3,4-thiadiazoles linked to a 1,2,3-triazole ring can be achieved from the same thiosemicarbazone intermediates. nih.gov Oxidative cyclization of these thiosemicarbazones using reagents such as ferric chloride or other oxidizing agents can afford the corresponding 2-amino-1,3,4-thiadiazole (B1665364) derivatives.

Another route to 1,3,4-thiadiazoles involves the cyclization of dithiocarbazates. The reaction of 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with hydrazine carbodithioate followed by cyclization can yield triazole-substituted thiadiazole derivatives. nih.gov

| Starting Material | Reagent(s) | Product |

| α-Halo-1-(1H-1,2,3-triazol-4-yl)ethan-1-one | Thiourea/Thioamide | 2-Substituted-4-(1H-1,2,3-triazol-4-yl)thiazole |

| 1-(1H-1,2,3-triazol-4-yl)ethan-1-one thiosemicarbazone | α-Haloketone | 2-Imino-4-substituted-thiazole derivative |

| 1-(1H-1,2,3-triazol-4-yl)ethan-1-one thiosemicarbazone | Oxidizing agent (e.g., FeCl3) | 2-Amino-5-(1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazole |

Formation of Triazole-Pyridazine and Triazole-Pyridine Derivatives

The construction of pyridazine (B1198779) and pyridine (B92270) rings fused or linked to a 1,2,3-triazole moiety often utilizes triazole-containing dicarbonyl compounds or their equivalents as key building blocks.

The synthesis of triazole-pyridazines can be achieved through the reaction of 1,2,3-triazole dicarbonyl species with hydrazine hydrate. nih.gov This reaction proceeds via the formation of a diacylhydrazide intermediate, which then undergoes cyclization to form the pyridazine ring. The required dicarbonyl compound can potentially be derived from this compound through a series of oxidative and functional group manipulation steps.

Another approach involves the condensation of a triazole-substituted 1,3-dicarbonyl compound or a related α,β-unsaturated ketone with a suitable nitrogen-containing reagent. For instance, the reaction of a triazole-chalcone with a compound containing an active methylene (B1212753) group and a nitrile function in the presence of a base can lead to the formation of a pyridine ring. uminho.ptliberty.eduorganic-chemistry.org

Furthermore, pyridazine derivatives can be synthesized from hydrazones. For example, the reaction of 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate can yield pyridazinone derivatives. nih.gov While not directly starting from the title compound, this illustrates a general strategy that could be adapted.

| Starting Material | Reagent | Product |

| 1,2,3-Triazole dicarbonyl compound | Hydrazine hydrate | 1,2,3-Triazolo[4,5-d]pyridazine |

| Triazole-containing chalcone | Active methylene nitrile | 2-Amino-4-(triazol-4-yl)-6-aryl-nicotinonitrile |

Reactivity Leading to Oxadiazole and Isoxazole (B147169) Scaffolds

The synthesis of oxadiazole and isoxazole rings linked to a 1,2,3-triazole core often involves cyclization reactions of appropriately functionalized triazole derivatives.

For the synthesis of 1,3,4-oxadiazoles, a common precursor is a triazole-containing acylhydrazone. nih.govjchemrev.comacs.orgorganic-chemistry.org These can be prepared by reacting a triazole-carboxylic acid hydrazide with an aldehyde. The resulting acylhydrazone can then be cyclized under oxidative conditions using reagents like chloramine-T or iodine to afford the 2,5-disubstituted 1,3,4-oxadiazole. The necessary triazole-carboxylic acid hydrazide could be prepared from this compound via oxidation of the ethanol to a carboxylic acid, followed by esterification and reaction with hydrazine hydrate.

Isoxazole rings are typically formed through the reaction of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with hydroxylamine (B1172632). organic-chemistry.org Starting from this compound, oxidation to the ketone and subsequent Claisen-Schmidt condensation would provide the required α,β-unsaturated ketone (chalcone). Reaction of this triazole-chalcone with hydroxylamine hydrochloride in the presence of a base would lead to the formation of the corresponding 3-(1H-1,2,3-triazol-4-yl)-5-aryl-isoxazole.

| Starting Material | Reagent(s) | Product |

| Triazole-carboxylic acid hydrazide | Aldehyde, then Oxidizing Agent | 2-Substituted-5-(1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole |

| Triazole-containing chalcone | Hydroxylamine hydrochloride | 3-(1H-1,2,3-triazol-4-yl)-5-aryl-isoxazole |

Cascade and Domino Reactions for Complex Architecture Assembly

Cascade and domino reactions are powerful tools in synthetic chemistry for the efficient construction of complex molecular architectures from simple starting materials in a single operation. While specific cascade reactions starting directly from this compound are not extensively documented, the reactivity of the 1,2,3-triazole ring and its derivatives lends itself to such transformations.

One notable example is the synthesis of 1,2,3-triazolo[4,5-d]pyridazines from 1,2,3-triazole dicarbonyl compounds and hydrazine hydrate. nih.gov This reaction proceeds through a sequence of condensation and cyclization steps in a one-pot fashion.

The development of novel cascade reactions involving 1,2,3-triazoles is an ongoing area of research. For instance, the enzymatic and non-enzymatic cascade reactions involved in the biosynthesis of the 1,2,4-triazine (B1199460) ring in natural products provide inspiration for the design of new synthetic methodologies. nih.gov These complex transformations often involve a series of oxidation, C-N bond formation, and cyclization steps.

The potential for this compound and its derivatives to participate in such reaction cascades is significant. The functional groups present in this molecule and its derivatives (hydroxyl, ketone, triazole ring) can be strategically employed to initiate and propagate a series of intramolecular and intermolecular reactions, leading to the rapid assembly of diverse and complex heterocyclic systems.

Structural Characterization and Spectroscopic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(1H-1,2,3-triazol-4-yl)ethanol, both ¹H and ¹³C NMR, along with two-dimensional techniques, are employed to map out its molecular framework.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d₆, reveals distinct signals corresponding to each unique proton. rsc.orgresearchgate.net

The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment surrounding the protons. For instance, the proton attached to the triazole ring (C5-H) typically appears as a singlet in the aromatic region of the spectrum. The methine proton (CH-OH) and the methyl protons (CH₃) of the ethanol (B145695) substituent also give rise to characteristic signals, often a quartet and a doublet, respectively, due to spin-spin coupling with neighboring protons. The hydroxyl proton (-OH) signal can vary in its position and may appear as a broad singlet.

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Triazole C-H | ~7.5 - 8.5 | s | - |

| CH-OH | ~4.5 - 5.5 | q | ~6-7 |

| CH₃ | ~1.3 - 1.6 | d | ~6-7 |

| OH | Variable | br s | - |

| NH (triazole) | Variable (often broad) | s | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific derivative of the compound.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal. docbrown.infourfu.ru

The carbon atoms of the triazole ring appear at characteristic chemical shifts, typically in the range of 120-150 ppm. oregonstate.educhemguide.co.uk The carbon atom attached to the hydroxyl group (C-OH) is deshielded and appears at a lower field (higher ppm value) compared to the methyl carbon (CH₃), which is more shielded and appears at a higher field (lower ppm value). docbrown.infolibretexts.org

Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Triazole C4 | ~140 - 150 |

| Triazole C5 | ~120 - 130 |

| CH-OH | ~60 - 70 |

| CH₃ | ~20 - 25 |

Note: Chemical shifts are approximate and can be influenced by the solvent and substitution patterns.

Two-Dimensional NMR Techniques for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity between atoms, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are utilized. columbia.edu

HSQC spectra show correlations between directly bonded carbon and hydrogen atoms. columbia.edu This allows for the direct assignment of a proton signal to its corresponding carbon signal.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. This technique is particularly useful for identifying the functional groups present in a molecule.

Identification of Characteristic Functional Group Vibrations

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. urfu.runist.gov

O-H Stretch: A broad and strong absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group.

N-H Stretch: The N-H stretching vibration of the triazole ring may appear as a medium to weak band in a similar region to the O-H stretch, often around 3100-3500 cm⁻¹. researchgate.net

C-H Stretch: Aromatic C-H stretching vibrations from the triazole ring are usually found just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethanol side chain appear just below 3000 cm⁻¹.

C=N and N=N Stretch: The stretching vibrations of the C=N and N=N bonds within the triazole ring typically give rise to absorptions in the fingerprint region, between 1400 and 1600 cm⁻¹. researchgate.net

C-O Stretch: A distinct C-O stretching vibration for the alcohol is expected in the range of 1050-1200 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (triazole) | Stretching | 3100 - 3500 | Medium |

| C-H (aromatic) | Stretching | > 3000 | Medium to Weak |

| C-H (aliphatic) | Stretching | < 3000 | Medium |

| C=N, N=N (triazole) | Stretching | 1400 - 1600 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and the fragmentation pattern of a compound. urfu.ru

For this compound, the mass spectrum will show a molecular ion peak (M⁺) that corresponds to the molecular weight of the compound. The exact mass of this peak, determined by high-resolution mass spectrometry (HRMS), can be used to confirm the molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule may include the loss of a water molecule from the ethanol side chain, cleavage of the bond between the ethanol group and the triazole ring, and fragmentation of the triazole ring itself. Analyzing these fragment ions helps to piece together the structure of the original molecule.

Table 4: Predicted Mass Spectrometry Data for this compound (C₄H₇N₃O)

| Ion | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|

| [M]⁺ | 113.06 | Molecular Ion |

| [M - H₂O]⁺ | 95.05 | Loss of water |

| [M - CH₃CHO]⁺ | 69.04 | Loss of acetaldehyde |

| [C₂H₄N₃]⁺ | 69.04 | Fragment of the triazole ring |

Note: The relative intensities of the peaks can vary depending on the ionization method used.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Determination

Single-crystal X-ray diffraction is an essential analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful method would provide definitive insights into the structural characteristics of this compound. However, due to the lack of a publicly available crystal structure, the following detailed analyses remain speculative.

Precise Determination of Molecular Geometry and Bond Parameters

An SCXRD analysis would yield precise measurements of all bond lengths and angles within the this compound molecule. This would include the exact dimensions of the 1,2,3-triazole ring, the C-C and C-O bonds of the ethanol substituent, and the bond connecting the ethanol group to the triazole ring. Without experimental data, a table of these specific parameters cannot be generated.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking, C-H···O Interactions)

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular forces. For this compound, one would anticipate the presence of strong hydrogen bonds involving the hydroxyl group (O-H) and the nitrogen atoms of the triazole ring (N-H). These interactions would likely play a dominant role in the formation of the crystal packing, potentially leading to chains or more complex networks. Other weaker interactions, such as C-H···O or potential π-π stacking between triazole rings, could also be present. A detailed analysis and tabulation of these interactions, however, depends entirely on the availability of crystallographic data.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to study the properties of 1,2,3-triazole-containing compounds. nih.govnih.gov DFT methods are employed to calculate the electronic structure of molecules, providing fundamental information about their geometry, stability, and reactivity. researchgate.net

Geometry optimization is a fundamental computational procedure that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 1-(1H-1,2,3-triazol-4-yl)ethanol and related derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), are performed to predict bond lengths, bond angles, and dihedral angles. researchgate.netirjweb.comnih.gov These optimized structures are crucial for understanding the molecule's spatial configuration and for subsequent property calculations.

The electronic structure of the 1,2,3-triazole ring is characterized by the sp² hybridization of its atoms and the delocalization of six π-electrons, which imparts aromatic character. researchgate.net Computational studies on 2-aryl-1,2,3-triazol-5-carboxylic acids have shown that substituents on the triazole ring can influence its geometry and atomic charge distribution. nih.gov For instance, changes in the substituent can alter the rotation of side groups relative to the triazole ring, which in turn affects the electronic properties and potential biological activity. nih.gov The analysis of the electronic structure provides insights into the stability conferred by the triazole moiety, which is known to be thermally stable and resistant to oxidation and hydrolysis.

Table 1: Representative Optimized Geometrical Parameters for a Substituted 1,2,3-Triazole Derivative (DFT/B3LYP)

| Parameter | Bond / Angle | Calculated Value |

| Bond Length | d(N20-N21) | 1.264 Å |

| d(N21-N22) | 1.172 Å | |

| d(C15-N22) | 1.416 Å | |

| Bond Angle | A(C1.N18.C7) | 118.83° |

| A(N20.N21.N22) | 178.12° | |

| A(C12.C15.N22) | 109.60° | |

| Data derived from a theoretical study on a substituted 1,2,3-triazole via [3+2] cycloaddition. researchgate.net |

DFT calculations are a reliable tool for predicting and interpreting various spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra. researchgate.net Theoretical vibrational frequencies calculated using DFT can be correlated with experimental IR and Raman spectra, aiding in the assignment of complex spectral bands. nih.govresearchgate.net For example, a large red-shift in the calculated C=O stretching mode in certain triazole derivatives has been used to confirm the presence of strong intermolecular hydrogen bonds in the solid state. nih.gov

The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the chemical reactivity of a molecule. irjweb.com The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.govirjweb.com For various triazole derivatives, the HOMO-LUMO gap has been calculated to explain charge transfer interactions within the molecule, which are often responsible for its bioactivity. irjweb.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. irjweb.comresearchgate.net These maps illustrate the electrophilic and nucleophilic sites of a molecule, which are critical for understanding intermolecular interactions. researchgate.net In a typical MEP map, red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor, susceptible to nucleophilic attack). irjweb.comresearchgate.net Green areas denote neutral potential. researchgate.net For triazole derivatives, MEP analysis helps to identify regions with lone pair electrons, such as the nitrogen atoms, which act as hydrogen bond acceptors and are key to the molecule's interactions with biological targets. irjweb.comnih.gov

Table 2: Calculated Quantum Chemical Descriptors for a Representative Triazole Derivative

| Parameter | Energy (eV) |

| E(HOMO) | -6.8 |

| E(LUMO) | -1.5 |

| Energy Gap (ΔE) | 5.3 |

| Note: These values are representative and derived from general DFT studies on triazole derivatives. Actual values for this compound would require specific calculation. |

Investigation of Reaction Mechanisms and Energy Landscapes

Computational chemistry is indispensable for elucidating the complex mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways, providing a detailed picture of how a reaction proceeds.

The synthesis of the 1,2,3-triazole ring, often via the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, is a primary area of mechanistic investigation. nih.govresearchgate.net DFT calculations are used to locate the transition state (TS) structures for these reactions. A transition state is the highest energy point along the reaction coordinate, and its structure provides insight into the bond-forming and bond-breaking processes.

The activation energy (Ea), which is the energy difference between the reactants and the transition state, determines the reaction rate. libretexts.org Computational models can calculate these activation energies, helping to predict reaction feasibility and kinetics. nih.govresearchgate.net For example, studies on the thermal decomposition of nitro-1,2,4-triazoles have used DFT to calculate the activation energies for various initial decomposition steps, such as the homolytic dissociation of an N-O bond, to determine the most likely thermolysis pathway. researchgate.net Similarly, mechanistic studies on cycloaddition reactions have calculated activation barriers to explain the observed product formation. beilstein-journals.org

Table 3: Representative Activation Energies for Reactions in Triazole Systems

| Reaction Type | System | Calculated Activation Energy (Ea) (kcal/mol) |

| Thermal Decomposition | Homolytic N-O bond dissociation in a nitro-1,2,4-triazole derivative | 46.4 |

| Thermal Decomposition | N→O bond isomerization in a nitro-1,2,4-triazole derivative | 73.3 |

| Data from a theoretical study on the thermal decomposition of nitro-1,2,4-triazoles. researchgate.net |

A significant challenge in the synthesis of substituted 1,2,3-triazoles is controlling the regioselectivity—that is, the formation of one constitutional isomer over another (e.g., 1,4-disubstituted vs. 1,5-disubstituted products). acs.org Computational models have been highly effective in explaining and predicting the regiochemical outcomes of these reactions. nih.govfigshare.com

By calculating the energy profiles for different reaction pathways leading to various isomers, researchers can determine which product is thermodynamically or kinetically favored. nih.gov DFT calculations on the free energy profiles of azide-alkyne cycloaddition reactions have been crucial in understanding the role of catalysts (such as copper or ruthenium) in directing the regioselectivity. nih.govacs.org These studies analyze the steric and electronic interactions in the transition states to explain why a particular catalyst yields a specific regioisomer. nih.govfigshare.com For instance, computational investigations have successfully rationalized the exclusive formation of 1,4-disubstituted triazoles in copper(I)-catalyzed reactions and 1,5-disubstituted triazoles in ruthenium-catalyzed reactions. acs.org These models allow for the in silico screening of substrates and catalysts to predict regiochemical preference before undertaking experimental work. researchgate.netfigshare.com

Intermolecular Interaction Analysis using Theoretical Methods

Theoretical methods are instrumental in elucidating the nature and strength of non-covalent interactions that govern the assembly of molecules in the condensed phase. For triazole derivatives, these interactions are key to their structural integrity and function.

Non-Covalent Interaction (NCI) analysis is a computational technique that allows for the visualization and characterization of weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, based on the electron density (ρ) and its derivatives. researchgate.net The reduced density gradient (RDG) is a key parameter in NCI analysis, which helps to identify regions of non-covalent interactions in real space. researchgate.net

In studies of related 1,4-disubstituted 1H-1,2,3-triazole derivatives, NCI plot analysis has been effectively used to characterize intermolecular interactions. conicet.gov.arresearchgate.net These analyses reveal the presence of various non-covalent contacts, including C-H···O, C-H···N, C-H···π, lone pair···π, and π···π stacking interactions, which contribute to the formation of the supramolecular structure. conicet.gov.ar For this compound, it is anticipated that NCI analysis would highlight significant hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the triazole ring, as well as weaker van der Waals interactions.

The stability of the crystal lattice of triazole derivatives is often dominated by a network of hydrogen bonds. In the crystal structure of similar compounds, such as 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol, strong intermolecular O-H···N hydrogen bonds are observed, which link molecules into infinite chains. researchgate.net Additionally, weaker C-H···O hydrogen bonds can contribute to the formation of dimeric structures. researchgate.net

A detailed analysis of the crystal structure of a related compound, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol, reveals the specific parameters of these interactions. nih.gov

Table 1: Hydrogen-bond geometry (Å, °) in 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol nih.gov

| D—H···A | D—H | H···A | D···A | D—H···A |

| O—H0A···N3i | 0.83(3) | 1.98(3) | 2.794(3) | 169(3) |

| C8—H8B···F2ii | 0.97 | 2.46 | 3.388(4) | 159 |

Symmetry codes: (i) x, y, z; (ii) x, y, z.

Crystal Packing Analysis and Solid-State Properties from Theoretical Perspectives

Theoretical crystal packing analysis can predict the arrangement of molecules in a crystal lattice and rationalize the resulting solid-state properties. Hirshfeld surface analysis is a powerful tool in this regard, allowing for the visualization and quantification of intermolecular contacts. In a study of a 1,4-disubstituted 1H-1,2,3-triazole derivative, Hirshfeld analysis indicated that dispersion forces were the dominant contributors to the crystal packing. conicet.gov.ar

The crystal structure of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol, a related compound, shows that molecules are linked by strong O—H···N hydrogen bonds, forming chains along the researchgate.net direction. nih.gov Weak C—H···F interactions further stabilize this arrangement. nih.gov Similarly, in 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol, O-H···N hydrogen bonds create infinite chains, which are then linked by weaker C-H···O interactions to form a three-dimensional network. researchgate.net

Table 2: Crystal data and structure refinement for 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol nih.gov

| Empirical formula | C₁₀H₉F₂N₃O |

| Formula weight | 225.20 |

| Temperature | 295 K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | Pca2₁ |

| Unit cell dimensions | a = 5.3770(11) Åb = 12.598(3) Åc = 15.601(3) Å |

| Volume | 1056.8(4) ų |

| Z | 4 |

| Density (calculated) | 1.415 Mg/m³ |

Advanced Applications in Chemical Science

Role in Polymer and Material Science

The dual functionality of 1-(1H-1,2,3-triazol-4-yl)ethanol—a primary alcohol for polymerization and a triazole ring for imparting specific properties—makes it a valuable monomer in the synthesis of functional polymers and materials.

Integration of 1,2,3-Triazole Moieties into Polymeric Structures

The 1,2,3-triazole ring is a robust, aromatic five-membered heterocycle that can be readily incorporated into polymer backbones or as pendant groups. mdpi.com The hydroxyl group of this compound serves as a key reactive site for polymerization processes. For instance, it can undergo reactions to form polyesters, polyurethanes, or polyethers, thereby introducing the triazole unit as a repeating side chain. This integration leverages the favorable characteristics of the triazole ring, which is known for its large dipole moment, ability to form hydrogen bonds, and capacity to act as a ligand for metal ions. mdpi.com

The synthesis of polymers containing 1,2,3-triazole units often relies on the CuAAC reaction, which efficiently joins molecules with azide (B81097) and alkyne functionalities. rsc.orgmdpi.com In this context, this compound would typically be prepared via a click reaction between an appropriate azide and 3-butyn-1-ol, yielding a monomer ready for subsequent polymerization. This method allows for the creation of well-defined, sequence-controlled polymers. rsc.org

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-reactant | Linkage Formed | Resulting Polymer Structure |

| Polyester | Diacid or Diacyl Chloride | Ester | Polymer with pendant triazole groups |

| Polyurethane | Diisocyanate | Urethane | Polymer with pendant triazole groups |

| Polyether | Dihalide (via Williamson ether synthesis) | Ether | Polymer with pendant triazole groups |

Development of Functional Materials with Triazole Scaffolds

The incorporation of 1,2,3-triazole scaffolds, such as that in this compound, is a proven strategy for developing functional materials with tailored properties. The triazole ring is not merely a linker but an active functional group that enhances the material's performance in various applications. nih.gov Triazole-containing polymers are noted for their thermal stability, mechanical strength, and specific electrochemical properties. researchgate.net

These materials have found use in diverse areas, including:

Biomaterials: The triazole ring can mimic the peptide bond, making it a useful component in peptidomimetics and other biologically relevant molecules. mdpi.com

Coatings and Adhesives: The ability of triazoles to coordinate with metal surfaces makes them effective as corrosion inhibitors.

Membranes: Polymers with triazole units are explored for use in proton-conducting membranes for fuel cells, owing to their electrochemical stability and proton-donating/accepting capabilities. researchgate.net

By using this compound as a monomer, these functionalities can be systematically integrated into new material designs.

Photostabilization Applications of Triazole Derivatives

Polymers like polystyrene are susceptible to photodegradation upon exposure to ultraviolet (UV) light, which can lead to discoloration and loss of mechanical integrity. nih.govnih.gov Triazole derivatives have been successfully employed as additives to enhance the photostability of such polymers. nih.govnih.govresearchgate.net The aromatic nature of the triazole ring allows it to absorb harmful UV radiation and dissipate the energy as heat, thus protecting the polymer matrix. nih.gov

Furthermore, triazole compounds can act as radical scavengers, neutralizing the highly reactive free radicals that are formed during the initial stages of photodegradation. nih.govnih.gov While specific studies on this compound are not prominent, the established efficacy of the broader class of triazoles suggests its potential in this application. The hydroxyl group could also enhance its compatibility and dispersion within polar polymer matrices.

Supramolecular Chemistry and Self-Assembly

The unique electronic and structural features of the 1,2,3-triazole ring make it an excellent motif for designing and constructing ordered, non-covalent structures in supramolecular chemistry.

Design of Supramolecular Architectures Utilizing Triazole Interactions

The 1,2,3-triazole ring is a versatile component in supramolecular chemistry due to its capacity for multiple non-covalent interactions. These interactions are directional and specific, allowing for the programmed self-assembly of molecules into well-defined architectures. acs.orgnih.gov The molecule this compound is particularly well-suited for this purpose as it contains both the triazole ring and a hydroxyl group, which can participate in extensive hydrogen bonding networks.

Table 2: Supramolecular Interactions of the this compound Moiety

| Interacting Group | Type of Interaction | Role in Supramolecular Assembly |

| Triazole Ring (N-H, C-H) | Hydrogen Bond Donor | Formation of chains, sheets, and 3D networks |

| Triazole Ring (Nitrogen atoms) | Hydrogen Bond Acceptor, Metal Coordination | Directing assembly, forming metallosupramolecular structures |

| Hydroxyl Group (-OH) | Hydrogen Bond Donor & Acceptor | Reinforcing and directing hydrogen-bonded networks |

| Triazole Ring (π-system) | π-π Stacking | Stabilizing layered structures |

These varied interactions enable the construction of complex structures like molecular duplexes, cages, and liquid crystals through templated synthesis or spontaneous self-assembly. rsc.orgresearchgate.netrsc.org

Construction of Advanced Organic Scaffolds and Chemical Probes

The 1,2,3-triazole unit is considered a privileged scaffold in medicinal chemistry and materials science because of its stability, ease of synthesis, and role as a reliable linker. nih.govnih.govrsc.org It allows for the connection of different molecular fragments to create advanced, multifunctional organic scaffolds. The development of novel synthetic methods to build upon the triazole core continues to expand its utility. nih.gov

The compound this compound can serve as a fundamental building block in this area. Its hydroxyl group provides a convenient point of attachment for other functional units, such as fluorophores, bioactive molecules, or other reactive groups. This enables the construction of:

Chemical Probes: By linking the triazole to a reporter group, probes can be designed for sensing ions or molecules.

Bioconjugates: The triazole can link peptides or other biomolecules, with the triazole itself sometimes acting as a bioisostere for an amide bond. mdpi.com

Complex Polycyclic Systems: Tandem cycloaddition reactions can be used to build intricate, fused-ring systems based on the triazole core. nih.gov

Research has demonstrated that triazole-based scaffolds can be designed to be non-cytotoxic, making them suitable for interrogating biological systems. nih.gov

Future Research Directions and Emerging Trends in 1 1h 1,2,3 Triazol 4 Yl Ethanol Chemistry

Development of Greener and More Sustainable Synthetic Protocols

The chemical industry's growing emphasis on sustainability is driving the development of greener synthetic routes for all molecules, including 1,2,3-triazoles. rsc.org Traditional methods for synthesizing 1,4-disubstituted 1,2,3-triazoles often rely on conditions that are not environmentally ideal. rsc.org Future research will increasingly focus on replacing conventional reaction pathways with more sustainable alternatives. rsc.org

Key areas of development include:

Green Solvents: A shift away from hazardous organic solvents towards water, ionic liquids, or deep eutectic solvents is anticipated. tandfonline.commdpi.com The use of aqueous media, for instance, aligns with the principles of green chemistry and has been successfully employed in the synthesis of some triazole derivatives. tandfonline.comacs.org

Alternative Energy Sources: Microwave and ultrasound irradiation are being explored as alternatives to conventional heating. tandfonline.comnih.gov These methods can lead to significantly reduced reaction times, increased yields, and lower energy consumption. tandfonline.comnih.gov

Catalyst Innovation: The development of more efficient and recyclable catalysts is a major goal. This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture, and catalysts based on earth-abundant and less toxic metals. tandfonline.com Visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC) represents a promising sustainable approach. rsc.org

High-Throughput Synthesis and Combinatorial Chemistry for Triazole Libraries

The 1-(1H-1,2,3-triazol-4-yl)ethanol core structure is an ideal scaffold for the creation of large chemical libraries for drug discovery and materials science applications. High-throughput synthesis (HTS) and combinatorial chemistry are powerful tools for rapidly generating a multitude of derivatives.

Future efforts in this area will likely involve:

Automated Synthesis Platforms: The use of robotic systems to perform and monitor large numbers of reactions in parallel will accelerate the synthesis of diverse triazole libraries.

Combinatorial "Click" Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of click chemistry, is exceptionally well-suited for combinatorial approaches due to its high fidelity and broad substrate scope. chemrxiv.org Researchers are implementing new high-throughput combinatorial methods using CuAAC to create extensive libraries of triazole-containing compounds. chemrxiv.org For example, a recent study demonstrated the synthesis of 192 bidentate pyridyl-1,2,3-triazole ligands which were then used to generate 672 novel metal compounds. chemrxiv.org

Diversity-Oriented Synthesis: This strategy aims to create structurally diverse molecules from a common starting material. Starting with this compound, a wide array of derivatives can be generated by modifying both the hydroxyl group and the N-1 position of the triazole ring.

A hypothetical high-throughput synthesis campaign could involve reacting this compound with a variety of reagents in a microtiter plate format, as illustrated in the table below.

| Well | Reagent for Hydroxyl Group | Reagent for Triazole N-1 |

| A1 | Acetyl chloride | Benzyl bromide |

| A2 | Benzoyl chloride | Propargyl bromide |

| B1 | Methanesulfonyl chloride | Ethyl iodide |

| B2 | p-Toluenesulfonyl chloride | Allyl bromide |

Advanced Characterization Techniques for Dynamic Processes

A deeper understanding of the formation and behavior of this compound and its derivatives requires the use of advanced characterization techniques capable of monitoring dynamic processes.

Future research will likely employ:

In-situ Spectroscopy: Techniques such as in-situ NMR and FTIR spectroscopy will allow for the real-time monitoring of reaction kinetics and the detection of transient intermediates in the synthesis of this compound.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for the unambiguous identification of products and byproducts in complex reaction mixtures. rsc.org

Dynamic NMR Spectroscopy: This technique can be used to study conformational changes and other dynamic processes in triazole-containing molecules.

Chromatographic Methods: Gel permeation chromatography (GPC) can be used to characterize polymers synthesized from triazole-containing monomers. researchgate.net

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of experimental and computational chemistry offers a powerful paradigm for accelerating research. nih.gov Computational modeling can provide valuable insights into reaction mechanisms, predict molecular properties, and guide experimental design. nih.govmdpi.comnih.gov

Emerging trends in this synergistic approach include:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure and reactivity of this compound, as well as to model the transition states of its formation and subsequent reactions. nih.gov

Molecular Docking and Dynamics Simulations: For applications in drug discovery, computational docking can predict the binding modes of this compound derivatives to biological targets. nih.govjapsonline.com Molecular dynamics simulations can then be used to study the stability of these interactions over time. nih.gov A recent study successfully used a computer-aided design strategy to build and screen a virtual library of over 75,000 triazole analogues. nih.gov

Predictive Modeling: Machine learning algorithms can be trained on experimental data to predict the properties and activities of novel triazole derivatives, thereby prioritizing synthetic efforts.

The following table illustrates how experimental and computational methods can be used in a complementary fashion.

| Research Question | Experimental Technique | Computational Method |

| Reaction Mechanism | Kinetic studies, in-situ NMR | DFT calculations of reaction pathways |

| Biological Activity | In vitro enzyme assays | Molecular docking and molecular dynamics |

| Spectroscopic Properties | NMR, IR, UV-Vis spectroscopy | Calculation of spectroscopic parameters |

Exploration of Novel Chemical Transformations and Reactivity Patterns

While the synthesis of 1,4-disubstituted 1,2,3-triazoles is well-established, there is still much to be discovered regarding the reactivity of the this compound molecule itself. Future research will likely focus on uncovering novel chemical transformations and reactivity patterns.

Potential areas for exploration include:

Derivatization of the Hydroxyl Group: The secondary alcohol functionality can be a starting point for a wide range of transformations, including oxidation to the corresponding ketone, etherification, and esterification to produce a variety of functionalized derivatives.

Reactions at the Triazole Ring: While the 1,2,3-triazole ring is known for its stability, it can participate in certain chemical reactions. frontiersin.org For instance, the N-H bond can be deprotonated to form an anion, which can then be alkylated or acylated.

Development of Triazole-Based Ligands: The nitrogen atoms of the triazole ring can coordinate to metal ions, making this compound and its derivatives attractive candidates for the development of new ligands for catalysis or materials science. nih.gov

Polymerization Monomers: The bifunctional nature of this compound (containing both a hydroxyl group and a triazole ring) makes it a potential monomer for the synthesis of novel polymers with unique properties.

Q & A

Q. What are the standard synthetic routes for 1-(1H-1,2,3-Triazol-4-yl)ethanol?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method. Terminal alkynes react with azides under mild conditions to regioselectively form the 1,4-disubstituted triazole core. For example, ethanol derivatives with triazole groups are synthesized by reacting propargyl alcohols with azides, followed by purification via column chromatography . This method is favored for its efficiency (>95% conversion) and compatibility with polar supports in solid-phase synthesis.

Q. How is the compound characterized crystallographically?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for structure refinement, particularly for small molecules. Key parameters include hydrogen bonding interactions involving the hydroxyl group and triazole nitrogen atoms, which stabilize the crystal lattice. For example, SHELXL’s iterative least-squares refinement can resolve disordered solvent molecules in the lattice .

Q. What are the common biological applications of this compound in research?

The triazole-ethanol moiety serves as a pharmacophore in drug discovery. For instance, hydroxamic acids incorporating this scaffold inhibit histone deacetylases (HDACs), such as HDAC2, with IC₅₀ values in the low micromolar range . The hydroxyl group enhances hydrogen-bonding interactions with enzyme active sites, while the triazole improves metabolic stability.

Advanced Research Questions

Q. How can derivatives of this compound be designed to optimize biological activity?

Structure-activity relationship (SAR) studies guide optimization. For example:

- Substituent effects : Introducing electron-withdrawing groups (e.g., chloro) on the phenyl ring enhances antitubercular activity by improving target binding (Mycobacterium tuberculosis enoyl-ACP reductase) .

- Hybrid molecules : Conjugation with indolin-2-one scaffolds increases HDAC inhibition potency by extending hydrophobic interactions .

- Stereochemistry : Chiral centers in the ethanol side chain influence enantioselective binding to enzymes like sirtuins .

Q. What experimental challenges arise in solubility optimization, and how are they addressed?

The compound’s hydrophobicity can limit bioavailability. Strategies include:

- PEGylation : Attaching polyethylene glycol (PEG) chains to the hydroxyl group improves aqueous solubility (e.g., water-soluble thio-triazole ligands for biphasic catalysis) .

- Co-crystallization : Co-formers like cyclodextrins or carboxylic acids enhance solubility via supramolecular interactions, as validated by differential scanning calorimetry (DSC) and phase diagrams .

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies often stem from assay conditions or impurity profiles. For example:

- HDAC inhibition : Variations in IC₅₀ values may arise from differences in enzyme isoforms (HDAC2 vs. HDAC6) or buffer systems (e.g., Tris-HCl vs. phosphate) .

- Antimicrobial activity : Conflicting MIC values against Mycobacterium tuberculosis can result from variations in bacterial strain viability or compound purity (>95% by HPLC recommended) .

- Control experiments : Use deuterated solvents in NMR to confirm synthetic intermediates and rule out degradation products .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.